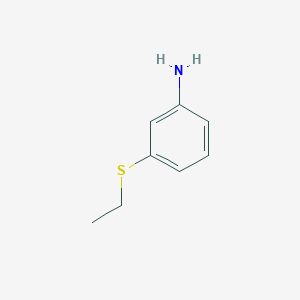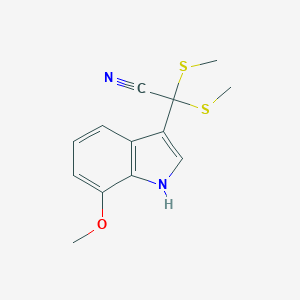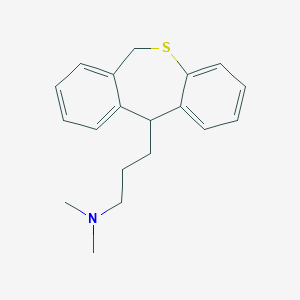
Hydrothiadene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrothiadene is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring and a hydroxyl group. Hydrothiadene has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Hydrothiadene is not fully understood. However, it has been suggested that Hydrothiadene may act by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis.
Biochemische Und Physiologische Effekte
Hydrothiadene has been shown to have various biochemical and physiological effects. In vitro studies have shown that Hydrothiadene has anticancer, antiviral, and antibacterial properties. In addition, Hydrothiadene has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that Hydrothiadene has potential applications in the treatment of various diseases, including cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrothiadene has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, Hydrothiadene has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of Hydrothiadene in lab experiments. Hydrothiadene is relatively insoluble in water, which can make it difficult to dissolve in some experimental conditions. In addition, Hydrothiadene has not been extensively studied in vivo, which limits its potential applications in animal studies.
Zukünftige Richtungen
There are several future directions for the study of Hydrothiadene. One potential direction is the development of new synthesis methods for Hydrothiadene that are more efficient and environmentally friendly. Another potential direction is the study of Hydrothiadene in animal models to further understand its potential applications in medicine. In addition, the development of new derivatives of Hydrothiadene may lead to the discovery of compounds with improved properties and potential applications.
Synthesemethoden
Hydrothiadene can be synthesized using various methods, including the reaction of thiosemicarbazide with chloroacetic acid, the reaction of thiosemicarbazide with β-diketones, and the reaction of thiosemicarbazide with α-haloketones. Among these methods, the reaction of thiosemicarbazide with chloroacetic acid is the most commonly used method for the synthesis of Hydrothiadene.
Wissenschaftliche Forschungsanwendungen
Hydrothiadene has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Hydrothiadene has been studied for its anticancer, antiviral, and antibacterial properties. In agriculture, Hydrothiadene has been studied for its potential use as a pesticide. In material science, Hydrothiadene has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
1886-45-9 |
|---|---|
Produktname |
Hydrothiadene |
Molekularformel |
C19H23NS |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3 |
InChI-Schlüssel |
UTAPTDWKRLVUMP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Kanonische SMILES |
CN(C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



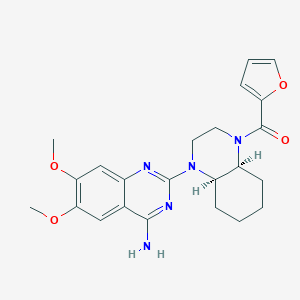
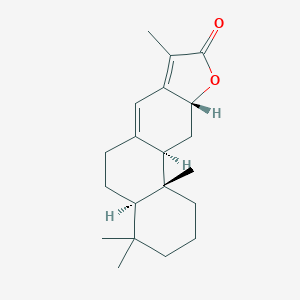
![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
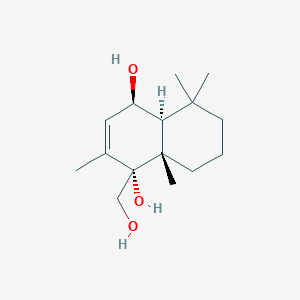

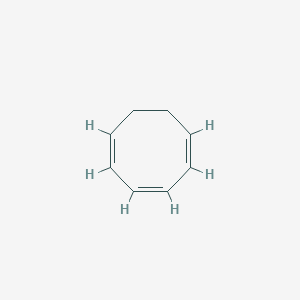
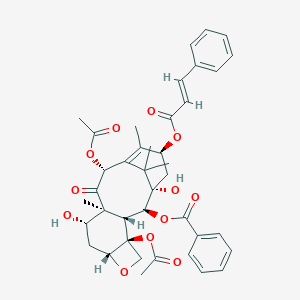
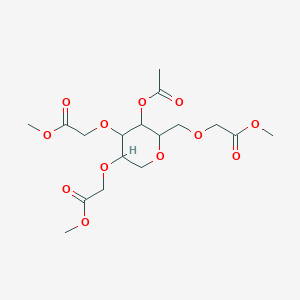
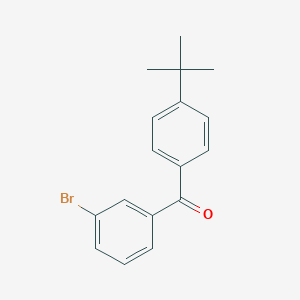
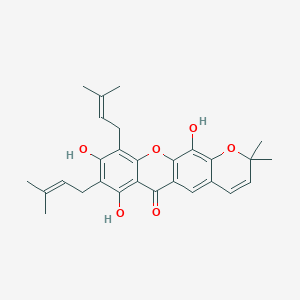
![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)
